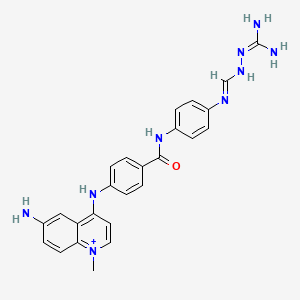
Quinolinium, 6-amino-4-((4-(((4-((((aminoiminomethyl)amino)iminomethyl)amino)phenyl)amino)carbonyl)phenyl)amino)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 6-amino-4-((4-(((4-((((aminoiminomethyl)amino)iminomethyl)amino)phenyl)amino)carbonyl)phenyl)amino)-1-methyl- is a complex organic compound with a unique structure that includes multiple amino and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-amino-4-((4-(((4-((((aminoiminomethyl)amino)iminomethyl)amino)phenyl)amino)carbonyl)phenyl)amino)-1-methyl- typically involves multi-step reactions. One common method includes the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . The use of catalysts such as disulfonic acid imidazolium chloroaluminate can enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 6-amino-4-((4-(((4-((((aminoiminomethyl)amino)iminomethyl)amino)phenyl)amino)carbonyl)phenyl)amino)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium compounds with altered electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinolinium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinolinium derivatives with modified functional groups, which can have different chemical and physical properties.
Scientific Research Applications
Quinolinium, 6-amino-4-((4-(((4-((((aminoiminomethyl)amino)iminomethyl)amino)phenyl)amino)carbonyl)phenyl)amino)-1-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which Quinolinium, 6-amino-4-((4-(((4-((((aminoiminomethyl)amino)iminomethyl)amino)phenyl)amino)carbonyl)phenyl)amino)-1-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple amino and carbonyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles
- 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles
Uniqueness
Quinolinium, 6-amino-4-((4-(((4-((((aminoiminomethyl)amino)iminomethyl)amino)phenyl)amino)carbonyl)phenyl)amino)-1-methyl- is unique due to its complex structure and the presence of multiple functional groups, which provide it with diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
88837-65-4 |
|---|---|
Molecular Formula |
C25H26N9O+ |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-[(6-amino-1-methylquinolin-1-ium-4-yl)amino]-N-[4-[[2-(diaminomethylidene)hydrazinyl]methylideneamino]phenyl]benzamide |
InChI |
InChI=1S/C25H25N9O/c1-34-13-12-22(21-14-17(26)4-11-23(21)34)31-19-5-2-16(3-6-19)24(35)32-20-9-7-18(8-10-20)29-15-30-33-25(27)28/h2-15H,26H2,1H3,(H6,27,28,29,30,32,33,35)/p+1 |
InChI Key |
XWXPYSJEJFRHGG-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=C2C=CC(=CC2=C(C=C1)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=CNN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


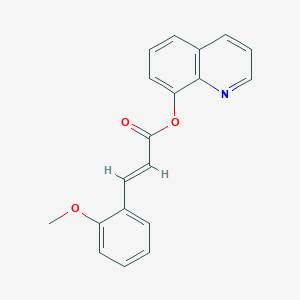
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)

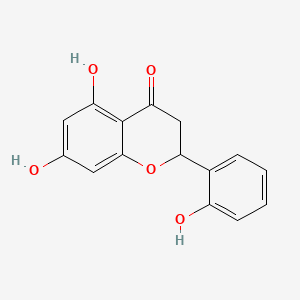
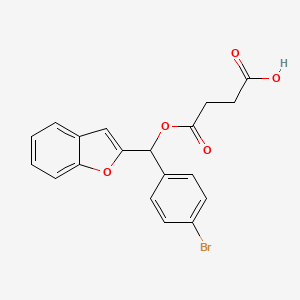
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline](/img/structure/B14164530.png)
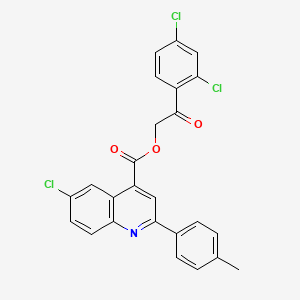
![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide](/img/structure/B14164540.png)
![1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14164545.png)
![2,2'-Methylenebis[6-tert-butyl-4-(5-hydroxypentyl)phenol]](/img/structure/B14164553.png)
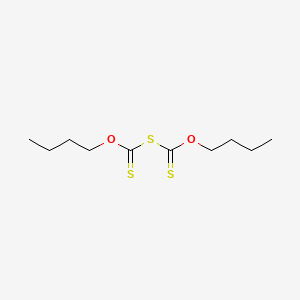

![[2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B14164569.png)
